(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FO2/c20-13-3-8-16(17(21)11-13)19-10-7-15(24-19)6-9-18(23)12-1-4-14(22)5-2-12/h1-11H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMEXKLQIPYTI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a furan chalcone derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of urease and its implications in therapeutic applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and molecular docking studies related to this compound.
Synthesis
The synthesis of furan chalcone derivatives, including the target compound, typically involves a Claisen-Schmidt condensation reaction between substituted furan derivatives and acetophenone. Recent studies have employed microwave-assisted synthetic methodologies that enhance yield and efficiency. For instance, the synthesis of a series of furan chalcones yielded compounds with moderate to excellent yields ranging from 65% to 92% .
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its inhibition is significant in treating conditions such as urinary tract infections and certain types of kidney stones. The biological activity of the compound was evaluated through urease inhibition assays.
Key Findings:
- Most Active Compounds:
The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring significantly influenced urease inhibitory activity. The 2,4-dichloro substitution was particularly effective in enhancing potency .
Molecular Docking Studies
Molecular docking simulations provided insights into the binding interactions between the compound and urease. The target compound demonstrated a strong binding affinity of −7.2 kcal/mol , significantly higher than the reference drug thiourea, which had a binding affinity of −3.4 kcal/mol . The docking analysis revealed that the dichloro phenyl moiety binds deeply within the active site of urease, facilitating strong interactions with the catalytic dinickel metal center .
Case Studies and Comparative Analysis
A comparative analysis of various furan chalcone derivatives highlighted their biological activities against urease. The following table summarizes key findings from recent studies:
| Compound Name | IC50 Value (μM) | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|---|
| This compound | 16.13 ± 2.45 | −7.2 | Most potent urease inhibitor |
| (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one | 18.75 ± 0.85 | Not specified | Effective urease inhibitor |
| Thiourea | 21.25 ± 0.15 | −3.4 | Reference standard |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Substituents on the phenyl and furan rings significantly influence molecular weight, polarity, and bioactivity. Key analogs and their properties are summarized below:
Key Observations :
- Chlorine vs. Methoxy Groups : Chlorine atoms increase molecular weight and lipophilicity compared to methoxy groups, enhancing membrane permeability .
- Fluorine Substitution : The 4-fluorophenyl group improves metabolic stability due to fluorine’s electronegativity and small atomic radius .
Antifungal and Antimicrobial Activity
- Analog with 4-Chlorophenyl () : Lower activity than dichloro derivatives; MIC = 0.07 µg/mL against Trichophyton rubrum .
- Pyrrole-Based Chalcones () :
- Nitrofuran Derivatives () : (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one shows enhanced antifungal activity due to nitro group electron-withdrawing effects .
Anticancer Activity
- Target Compound: No direct data, but analogs like (2E)-3-(4-fluorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one (IC₅₀ = 54.3 µM) suggest moderate activity .
- Pyrrole-Chalcone Hybrids () : Selective cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines, outperforming cisplatin in some cases .
Crystallographic and Conformational Studies
- Target Compound : Likely adopts an E-configuration with a planar structure, similar to (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C8=C9 bond length: 1.338 Å) .
- SHELX Refinement : Crystal structures of analogs (e.g., ) were solved using SHELXL, confirming stereochemistry and intermolecular interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one, and how is reaction progress validated?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 4-fluoroacetophenone under basic conditions (e.g., NaOH/EtOH). Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization. Post-synthesis, purification is achieved via recrystallization from ethanol. Structural validation employs H NMR (to confirm α,β-unsaturated ketone protons at δ 7.8–8.2 ppm and E-configuration coupling constants Hz) and IR spectroscopy (C=O stretch at ~1660 cm) .
Q. Which spectroscopic techniques are critical for confirming the E-configuration and structural integrity of this chalcone derivative?
- Methodological Answer :
- H NMR : The trans (E) configuration is confirmed by coupling constants ( Hz) between the α and β protons of the enone system.
- UV-Vis Spectroscopy : A strong absorption band near 300–350 nm (π→π* transition) corroborates the conjugated enone system.
- IR Spectroscopy : Stretching frequencies for C=O (1660 cm) and C=C (1600 cm) validate key functional groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal XRD provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the furan and fluorophenyl rings can confirm planarity or distortion. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL yields R-factors < 0.06 for high accuracy. Hydrogen bonding and π-π stacking interactions are mapped to explain packing behavior .
Q. What DFT-based approaches are suitable for modeling electronic properties and reactivity?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 03/B3LYP/6-311++G(d,p) to minimize energy and compare with XRD data.
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE = 4.2 eV) to predict charge transfer and reactivity. A smaller gap indicates higher electrophilicity.
- Global Reactivity Descriptors : Compute chemical potential (μ), hardness (η), and electrophilicity index (ω) using Koopmans’ theorem. Match trends with experimental observations (e.g., nucleophilic attack sites) .
Q. How should researchers address discrepancies between computational predictions and experimental data for physicochemical properties?
- Methodological Answer :
- Systematic Error Checks : Validate basis set suitability (e.g., 6-311++G(d,p) vs. LANL2DZ) and solvent effects (PCM model).
- Benchmarking : Compare calculated UV-Vis λmax with experimental spectra; adjust TD-DFT parameters if deviations exceed ±10 nm.
- Vibrational Analysis : Align computed IR frequencies with experimental data using scaling factors (0.961–0.967 for B3LYP) .
Q. What strategies mitigate organic degradation during bioactivity assays for this compound?
- Methodological Answer :
- Temperature Control : Store samples at 4°C and minimize light exposure to reduce thermal/photo-degradation.
- Stability Testing : Use HPLC to monitor purity over time; degradation products >5% require reformulation.
- Antimicrobial Assays : Employ agar diffusion with positive controls (e.g., ciprofloxacin) and solvent blanks. Report MIC values with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
